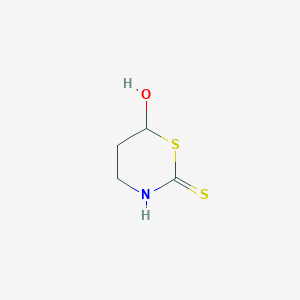

6-Hydroxy-1,3-thiazinane-2-thione

Description

Significance of Nitrogen- and Sulfur-Containing Heterocyclic Compounds in Chemical Sciences

Nitrogen- and sulfur-containing heterocyclic compounds are a fascinating and vital class of molecules that form the backbone of numerous natural products, pharmaceuticals, agrochemicals, and materials. nih.gov The presence of both nitrogen and sulfur heteroatoms within a single ring system imparts a unique combination of physicochemical properties, including distinct electronic characteristics, reactivity profiles, and three-dimensional structures. nih.gov This structural and electronic diversity is a key reason for their widespread importance.

In the realm of medicinal chemistry, these heterocycles are ubiquitous. nih.gov A significant percentage of FDA-approved drugs feature heterocyclic moieties, with nitrogen and sulfur-containing rings being particularly prominent. nih.gov Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows them to bind effectively to biological targets like enzymes and receptors. Consequently, these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netrsc.org

Beyond pharmaceuticals, their applications extend to materials science, where they are investigated for use in organic conductors and magnets due to their electron-rich nature. nih.gov In agriculture, they form the active core of many pesticides and herbicides. pharmacophorejournal.com The multifaceted potential of these compounds ensures that the synthesis and study of novel nitrogen-sulfur heterocycles remain a vibrant and highly significant area of chemical research. pharmacophorejournal.com

Overview of Thiazinane and Thiazine (B8601807) Ring Systems and Their Derivatives in Academic Literature

The term "thiazine" refers to a six-membered heterocyclic ring containing one nitrogen and one sulfur atom. Depending on the relative positions of these heteroatoms, they can exist as 1,2-, 1,3-, or 1,4-thiazines. rsc.org The fully saturated analogues of these compounds are known as thiazinanes. nih.gov The 1,3-thiazinane (B8806883) framework, which is the core of the title compound, is a recurring motif in a variety of bioactive molecules and natural products. nih.gov

Academic literature is rich with studies on the synthesis and functionalization of thiazine and thiazinane derivatives. These compounds serve as versatile intermediates in organic synthesis and have been developed into a wide range of pharmacologically active agents. nih.govpharmacophorejournal.com For instance, the well-known cephalosporin class of β-lactam antibiotics contains a 1,3-thiazine skeleton. nih.gov Derivatives of the thiazinane ring have been shown to possess a remarkable array of biological activities, as detailed in the table below.

Reported Biological Activities of Thiazinane and Thiazine Derivatives

| Activity | Compound Class / Derivative | Reference |

|---|---|---|

| Antimicrobial / Antibacterial | Various Thiazine Derivatives | researchgate.net |

| Antifungal | Substituted Thiazinanones | nih.gov |

| Antitumor / Anticancer | Thiazine Derivatives | nih.govrsc.org |

| Anti-inflammatory | Tetrahydro-1,3-thiazine derivatives | naturalspublishing.com |

| Antiviral | Thiazine Derivatives | researchgate.net |

| Antimalarial | Substituted Thiazinanones | nih.gov |

| Analgesic | 2-Arylimino-5,6-dihydro-4H-1,3-thiazines | naturalspublishing.com |

The synthesis of these ring systems can be achieved through various strategies, including condensation reactions, cycloadditions, and ring transformations, making them accessible targets for synthetic chemists. pharmacophorejournal.com

Contextualization of 6-Hydroxy-1,3-thiazinane-2-thione within Saturated Thiazinane Frameworks

The specific compound, 6-Hydroxy-1,3-thiazinane-2-thione, is a derivative of the saturated 1,3-thiazinane ring. It is characterized by two key functional groups: a cyclic thiourea (B124793) (dithiocarbamate) moiety, represented by the thione at position 2, and a hydroxyl group at position 6. While extensive research exists on the broader class of 1,3-thiazinanes, literature specifically detailing the synthesis and properties of the 6-hydroxy derivative is sparse.

The core structure, 1,3-thiazinane-2-thione (B1272399), is a known compound, and its basic properties provide a foundation for understanding its hydroxylated derivative.

Physicochemical Properties of the Parent Compound: 1,3-Thiazinane-2-thione

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇NS₂ | nih.gov |

| Molecular Weight | 133.2 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Topological Polar Surface Area | 69.4 Ų | nih.gov |

The introduction of a hydroxyl group at the C-6 position would significantly alter these properties. It would increase the molecule's polarity, molecular weight, and its capacity for hydrogen bonding. Synthetically, this compound could potentially be accessed via a multicomponent reaction involving an amine, carbon disulfide, and an α,β-unsaturated aldehyde bearing a hydroxyl group or a protected hydroxyl group on the gamma-carbon (e.g., 4-hydroxy-2-butenal). semanticscholar.org The presence of the hydroxyl group offers a reactive handle for further chemical modifications, such as esterification, etherification, or oxidation, allowing for the synthesis of a diverse library of new derivatives. This positions 6-Hydroxy-1,3-thiazinane-2-thione as a potentially valuable building block in synthetic and medicinal chemistry.

Current Research Landscape and Future Directions for 6-Hydroxy-1,3-thiazinane-2-thione Studies

Currently, there is no significant body of published research focused specifically on 6-Hydroxy-1,3-thiazinane-2-thione. This presents a clear opportunity for novel investigation in the field of heterocyclic chemistry. The research landscape is essentially uncharted, making it a fertile ground for discovery.

Future research directions for this compound are numerous and can be guided by the known properties of related thiazinane structures:

Synthesis and Characterization: The primary step would be to develop and optimize a reliable synthetic route to produce 6-Hydroxy-1,3-thiazinane-2-thione in good yield and purity. Following synthesis, thorough structural characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography would be essential to confirm its structure and stereochemistry.

Exploration of Biological Activity: Given the wide range of pharmacological activities exhibited by thiazinane derivatives, screening 6-Hydroxy-1,3-thiazinane-2-thione for various biological effects is a logical and promising path. nih.govnih.gov Initial assays could target its potential antimicrobial, antifungal, and anticancer properties. The hydroxyl group may play a crucial role in interacting with biological targets, potentially leading to unique activity profiles compared to non-hydroxylated analogues.

Derivative Synthesis: The hydroxyl group serves as a convenient point for chemical modification. Future studies could involve creating a series of ester or ether derivatives to explore structure-activity relationships (SAR). This would help in identifying key structural features required for any observed biological activity and could lead to the development of more potent compounds.

Application as a Synthetic Intermediate: The bifunctional nature of the molecule (cyclic thiourea and alcohol) makes it an interesting synthon for constructing more complex heterocyclic systems. Its potential in ring-transformation reactions or as a ligand in coordination chemistry could also be explored.

Properties

CAS No. |

106084-43-9 |

|---|---|

Molecular Formula |

C4H7NOS2 |

Molecular Weight |

149.2 g/mol |

IUPAC Name |

6-hydroxy-1,3-thiazinane-2-thione |

InChI |

InChI=1S/C4H7NOS2/c6-3-1-2-5-4(7)8-3/h3,6H,1-2H2,(H,5,7) |

InChI Key |

ONIPWKPIVYSQGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=S)SC1O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxy 1,3 Thiazinane 2 Thione and Its Analogues

Historical Development of Thiazinane-2-thione Synthesis

The synthesis of thiazinane derivatives, a class of six-membered heterocyclic compounds containing nitrogen and sulfur, has been a subject of interest for many years. mdpi.comnih.govnih.gov Historically, various synthetic approaches have been developed to construct the thiazinane ring system. These methods often involve condensation reactions, cycloadditions, and ring transformations. pharmacophorejournal.com

Early methods for the synthesis of 1,3-thiazinane-4-one derivatives involved the cyclization of acyl thioureas that contained an α,β-unsaturated acid fragment. mdpi.comproquest.com For instance, the reaction of acryloyl chloride with thiourea (B124793) or N-substituted thioureas did not yield the expected N-acryloylthioureas but instead produced hydrochlorides of 3-substituted-1,3-thiazinane-4-ones. mdpi.comproquest.com Another approach involved the thermal cyclization of methacryloyl thioureas to synthesize 2-imino-1,3-thiazinane-4-ones with a substituent on the exocyclic nitrogen atom. mdpi.comproquest.com

The synthesis of 3-unsubstituted 2-imino-1,3-thiazinan-4-ones was achieved through the reaction of α,β-unsaturated carboxylic esters with thioureas, followed by cyclization of the intermediate hydrochlorides or sulfates. mdpi.comnih.gov In some cases, a one-pot synthesis was possible, for example, using maleic or fumaric acids to obtain hydrochlorides of 2-imino-thiazinans. mdpi.comnih.gov

More recent developments have focused on creating more efficient and diverse synthetic routes. For example, a notable report in 2012 described the treatment of 1-azadienes with carbon disulfide to form unfused 3,6-dihydro-2H-1,3-thiazine-2-thiones. tandfonline.comtandfonline.com This multicomponent reaction approach has since been expanded, showcasing the versatility of using in situ generated reactive intermediates to build molecular complexity in a single step. nih.govnih.gov

Specific Synthetic Routes to 6-Hydroxytetrahydro-1,3-thiazine-2-thiones

The introduction of a hydroxyl group at the 6-position of the 1,3-thiazinane-2-thione (B1272399) ring provides a key functional handle for further chemical modification. Several synthetic strategies have been specifically tailored to produce these valuable hydroxylated derivatives.

Cyclization Reactions Involving 1,3-Isothiocyanato Ketones

The cyclization of 1,3-isothiocyanato ketones is a key strategy for forming the 1,3-thiazinane (B8806883) ring. While direct examples for 6-hydroxy derivatives are not explicitly detailed in the provided results, the general principle of using isothiocyanates in cyclization reactions is well-established. For instance, cascade aldol-cyclization reactions between 3-isothiocyanato oxindoles and α-ketophosphonates have been developed to synthesize spirooxindole-based 2-thioxooxazolidinyl phosphonates. nih.gov This demonstrates the utility of the isothiocyanate group in forming heterocyclic rings through intramolecular reactions. Similarly, catalytic asymmetric Michael/cyclization reactions of 3-isothiocyanato thiobutyrolactone with alkylidene pyrazolones have been used to construct bispiro[pyrazolone-thiobutyrolactone] skeletons. nih.gov These examples highlight the potential for designing precursors where an intramolecular cyclization involving an isothiocyanate and a ketone would lead to the desired 6-hydroxy-1,3-thiazinane-2-thione structure.

Base-Mediated Approaches for the Synthesis of 5-Hydroxy-1,3-thiazinane-2-thiones

Base-mediated cyclization is a common and effective method for synthesizing heterocyclic compounds. A one-pot synthesis of 5-(2-hydroxyethyl)- and 5-(2-hydroxypropyl)-3-alkyl/aryl-1,3,5-thiadiazine-2-thiones has been reported. nih.govnih.gov This reaction involves the dropwise addition of carbon disulfide to an aqueous solution of a primary alkyl or aryl amine in a basic medium, followed by the addition of formaldehyde (B43269) and a primary hydroxylamine. nih.gov Although this produces a 1,3,5-thiadiazine-2-thione, the underlying principle of a base-mediated one-pot reaction involving an amine, carbon disulfide, and a hydroxyl-containing component could be adapted for the synthesis of 5-hydroxy-1,3-thiazinane-2-thiones. The reaction proceeds by forming a dithiocarbamate (B8719985) intermediate which then reacts further to form the heterocyclic ring. nih.gov

Synthesis from Relevant Precursors, e.g., 1-Amino-3-Chloropropan-2-ol Derivatives

The synthesis of 1,3-thiazinane-2-thione can be achieved starting from 3-amino-1-propanol. ub.edu This precursor is first converted to 3-ammoniopropylsulfate by reacting it with chlorosulfonic acid. ub.edu The resulting sulfate (B86663) is then treated with potassium hydroxide (B78521) and carbon disulfide in a mixture of ethanol (B145695) and water, which upon heating, yields 1,3-thiazinane-2-thione. ub.edu This method provides a clear pathway from a readily available amino alcohol to the desired heterocyclic thione. The presence of the hydroxyl group in the starting material is crucial for the formation of the final product, although in this specific documented procedure, the hydroxyl group of the initial 3-amino-1-propanol is converted to a sulfate leaving group to facilitate the reaction.

Synthesis of Diverse 1,3-Thiazinane-2-thione Derivatives and Substituted Thiazinanes

The versatility of the 1,3-thiazinane-2-thione scaffold has driven the development of numerous synthetic methods to access a wide range of substituted derivatives. These methods often employ multicomponent reactions and utilize various starting materials to introduce diversity at different positions of the thiazinane ring.

Multicomponent Reactions Leading to Thiazinane Structures

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules from simple starting materials in a single step. nih.govnih.gov A four-component synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thione derivatives has been developed, reacting amines, carbon disulfide, arylglyoxals, and malononitrile (B47326) in aqueous ethanol at room temperature. tandfonline.comtandfonline.com This reaction proceeds smoothly to afford the corresponding products in good yields. tandfonline.comtandfonline.com The proposed mechanism involves the initial formation of a dithiocarbamate from the amine and carbon disulfide, which then participates in a cascade of reactions with the arylglyoxal and malononitrile to form the final heterocyclic product. tandfonline.comtandfonline.com

Another significant MCR approach involves the reaction of in situ-generated 1-azadienes with carbon disulfide. nih.govnih.gov This method provides a one-step protocol to synthesize 3,6-dihydro-2H-1,3-thiazine-2-thiones and tolerates a variety of substituents on both the nitrile and aldehyde precursors used to generate the 1-azadiene. mdpi.com

Furthermore, a one-pot, three-component reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative has been reported to produce fused thiazine-dicarboxylates in good yields. nih.govsemanticscholar.org While this leads to a fused system, it demonstrates the power of MCRs in constructing complex thiazinane-containing scaffolds.

The following table summarizes some of the multicomponent reactions used for the synthesis of 1,3-thiazinane-2-thione derivatives:

| Reaction Type | Reactants | Product | Reference |

| Four-component | Amines, Carbon disulfide, Arylglyoxals, Malononitrile | 3,6-dihydro-2H-1,3-thiazine-2-thione derivatives | tandfonline.comtandfonline.com |

| Three-component | In situ generated 1-Azadienes, Carbon disulfide | 3,6-dihydro-2H-1,3-thiazine-2-thiones | nih.govnih.gov |

| Three-component | Isocyanide, Dialkyl acetylenedicarboxylate, 2-Amino-4H-1,3-thiazin-4-one | Fused Thiazine-dicarboxylates | nih.govsemanticscholar.org |

Mechanistic Investigations of 6-Hydroxy-1,3-thiazinane-2-thione Formation Pathways

Understanding the reaction mechanisms for the formation of 6-hydroxy-1,3-thiazinane-2-thione and its analogs is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

A common pathway for the formation of 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones involves a three-component reaction between a β-chlorovinyl aldehyde, a primary amine, and carbon disulfide. rsc.org The proposed mechanism begins with the addition of the primary amine to carbon disulfide to form an N-monosubstituted dithiocarbamic acid. rsc.org This is followed by the substitution of the chloride in the β-chlorovinyl aldehyde by the dithiocarbamate. The final step is a ring-closure via a nucleophilic attack of the nitrogen atom on the carbonyl group, followed by a proton migration to yield the final product. rsc.org

Another well-studied mechanism involves the reaction of allylamines with carbon disulfide. The reaction of cis-5,6-disubstituted-1,3-thiazinane-2-thione derivatives is proposed to proceed through the nucleophilic attack of the allylamine (B125299) onto carbon disulfide, forming a thiocarbamate ion intermediate. nih.gov This intermediate then undergoes an intramolecular Michael addition to the α,β-unsaturated nitrile moiety, generating a carbanion that is subsequently protonated to give the final product with 5,6-cis-stereoselectivity. nih.gov

The formation of 3,6-dihydro-2H-1,3-thiazine-2-thiones can be achieved through a multicomponent reaction involving in situ generated 1-azadienes and carbon disulfide. mdpi.com Two possible mechanisms are proposed for the final cycloaddition step: a concerted hetero-Diels-Alder reaction or a stepwise mechanism involving the formation of a stabilized intermediate. mdpi.com

The formation of 1,3-thiazinane-2-thiones from primary amines, carbon disulfide, and α,β-unsaturated aldehydes under solvent-free conditions is believed to proceed via the initial formation of a dithiocarbamate from the amine and carbon disulfide. nih.gov This is followed by a Michael addition of the dithiocarbamate to the α,β-unsaturated aldehyde and subsequent cyclization.

These mechanistic studies provide valuable insights into the factors controlling the regioselectivity and stereoselectivity of these reactions, guiding the rational design of new synthetic routes to functionalized thiazinane derivatives.

The following table outlines key mechanistic steps in the formation of thiazinane derivatives:

| Reaction Type | Key Intermediates | Proposed Mechanism | Reference |

| Three-component reaction of β-chlorovinyl aldehyde, primary amine, and CS₂ | N-monosubstituted dithiocarbamic acid, Dithiocarbamate adduct | Nucleophilic substitution followed by intramolecular cyclization | rsc.org |

| Reaction of allylamine with CS₂ | Thiocarbamate ion, Carbanion | Nucleophilic attack, Intramolecular Michael addition, Protonation | nih.gov |

| Multicomponent reaction of 1-azadiene with CS₂ | Stabilized zwitterionic intermediate | Concerted hetero-Diels-Alder or stepwise cycloaddition | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 6 Hydroxy 1,3 Thiazinane 2 Thione and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 6-Hydroxy-1,3-thiazinane-2-thione and its analogues. A combination of one-dimensional and two-dimensional NMR experiments allows for a thorough assignment of proton and carbon signals, elucidation of atom connectivity, and determination of stereochemistry.

One-dimensional NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, provides fundamental information about the chemical environment of the nuclei within the molecule.

¹H NMR: The proton NMR spectrum of thiazinane derivatives reveals characteristic signals for the protons in the heterocyclic ring and any substituents. For instance, in 5-(2-hydroxyethyl)-3-alkyl/aryl-1,3,5-thiadiazinane-2-thiones, the ring methylene (B1212753) protons appear as singlets in the range of δ 4.12–5.22 ppm. nih.gov The presence of a stereocenter, such as in a hydroxypropyl group, can lead to the splitting of signals for diastereotopic protons. nih.gov For example, the methylene protons adjacent to a stereocenter in a hydroxypropyl group at the N-5 position may appear as two separate signals, a doublet and a multiplet, in the range of 1.66–3.34 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the thione carbon atom gives a signal in the downfield region, around 180.43-180.85 ppm. mdpi.com The carbon atoms within the ring and in the substituents show signals at characteristic chemical shifts, which can be unambiguously assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). mdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR can offer valuable insights into the electronic environment of the nitrogen atoms within the thiazinane ring.

A representative, though not exhaustive, table of typical ¹H and ¹³C NMR chemical shifts for related thiazinane structures is provided below.

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Ring CH₂ | 4.12 - 5.22 (singlets or multiplets) nih.gov | 60 - 90 mdpi.com |

| Thione C=S | - | 180 - 205 mdpi.comub.edu |

| Hydroxyalkyl CH₂ | 3.34 - 4.22 nih.gov | 60 - 70 |

| Hydroxyalkyl CH | ~4.50 | ~70 |

| Aromatic C-H | 7.38 - 7.42 nih.gov | 125 - 130 |

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms and the stereochemistry of chiral centers.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is instrumental in tracing the proton-proton networks within the molecule, for example, confirming the connectivity of protons in the thiazinane ring and its substituents. acs.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton by identifying long-range connectivities, for instance, between protons on a substituent and carbons in the thiazinane ring. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule by observing through-space interactions between protons.

The combined application of these 2D NMR experiments provides a comprehensive picture of the molecular structure, as demonstrated in the analysis of various heterocyclic compounds. researchgate.netunsri.ac.id

Some 1,3-thiazine derivatives can exist in equilibrium between a cyclic (ring) form and an open-chain form, a phenomenon known as ring-chain tautomerism. nih.gov NMR spectroscopy is a powerful tool to study this equilibrium. For instance, in some 1,3-thiazine systems, NMR studies have shown that the compound exists exclusively as the 5,6-dihydro-4H-1,3-thiazine tautomer in solution, while in the crystalline state, the 1,3-thiazinane (B8806883) isomer is observed. acs.org The presence or absence of specific couplings in COSY and HMBC spectra can help distinguish between the tautomers. acs.org For example, the observation of a coupling between an NH proton and aromatic protons, but not with the ring CH₂, can indicate the exocyclic nature of the NH group, supporting the 5,6-dihydro-4H-1,3-thiazine structure. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties. youtube.com These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of 6-Hydroxy-1,3-thiazinane-2-thione and its analogues displays characteristic absorption bands corresponding to specific functional groups. For example, a broad band in the region of 3310 cm⁻¹ is indicative of an O-H stretching vibration from the hydroxyl group. nih.gov Aliphatic C-H stretching vibrations typically appear around 2850-3000 cm⁻¹, while aromatic C-H stretches are observed at slightly higher wavenumbers (e.g., 3021 cm⁻¹). nih.gov The C=S (thione) stretching vibration is a key feature, often appearing in the region of 1000-1250 cm⁻¹, though its position can be influenced by coupling with other vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com It can be used to identify the skeletal vibrations of the thiazinane ring and can provide complementary information to FT-IR for a more complete vibrational analysis. nih.gov

A table summarizing key FT-IR absorption bands is presented below.

| Functional Group | Typical FT-IR Absorption Range (cm⁻¹) | Reference |

| O-H (hydroxyl) | 3300 - 3400 | nih.gov |

| Aromatic C-H | 3000 - 3100 | nih.gov |

| Aliphatic C-H | 2850 - 2960 | nih.gov |

| C=S (thione) | 1000 - 1250 | nih.gov |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. sapub.org Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used.

The mass spectrum of a 1,3-thiazinane-2-thione (B1272399) derivative will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight of the compound. nih.govsapub.org The presence of sulfur isotopes (³⁴S) will result in a characteristic M+2 peak. sapub.org

The fragmentation of these molecules under mass spectrometric conditions can provide valuable structural clues. For instance, the fragmentation of pyrimidine-thiones and related thiazole (B1198619) derivatives often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic rings. sapub.org The presence of a thiazolidinone ring can lead to the extrusion of a CO molecule. sapub.org In some cases, the thiazole ring opens with the subsequent loss of acetylene. researchgate.net The analysis of these fragmentation pathways helps to confirm the proposed structure. nih.govcore.ac.uk

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecular geometry and conformation.

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. The crystal structure of a 1,3-thiazinane derivative would reveal the conformation of the six-membered ring (e.g., chair, boat, or twist-boat) and the spatial arrangement of the substituents. As previously mentioned, X-ray diffraction studies of a 1,3-thiazine derivative revealed the 1,3-thiazinane isomer in the crystal state, highlighting the importance of this technique in resolving tautomeric forms. acs.org The structural data obtained from X-ray crystallography is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Elemental Analysis for Empirical Formula Confirmation and Purity Assessment

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a compound's empirical formula and a quantitative measure of its purity. This method determines the mass percentages of constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the successful synthesis of the target compound and indicates a high level of purity, free from significant amounts of solvents, reagents, or by-products.

While specific elemental analysis data for 6-Hydroxy-1,3-thiazinane-2-thione is not extensively detailed in the reviewed literature, the application and importance of this technique are well-documented for analogous thiazinane structures. mdpi.com The analysis of these related compounds demonstrates the methodology and the level of precision expected in the characterization of this class of heterocyclic molecules.

For instance, in the characterization of a thiazine-pyridine derivative, 2-(1,3-thiazinan-2-yl)pyridine hydrochloride dihydrate (PyTzHCl·2H₂O), elemental analysis was performed to confirm its composition. mdpi.com The results obtained from microanalytical methods using a CHNS analyzer show a strong agreement between the calculated and experimentally found values, as detailed in the table below.

Table 1. Elemental Analysis Data for a Thiazinane Analogue.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2-(1,3-thiazinan-2-yl)pyridine hydrochloride dihydrate | C₉H₁₆ClN₃O₂S | Carbon (C) | 40.83 | 40.67 | mdpi.com |

| Hydrogen (H) | 6.29 | 6.02 | |||

| Nitrogen (N) | 15.81 | 15.80 | |||

| Sulfur (S) | 11.56 | 12.07 |

The data presented for this analogue illustrates the process: the calculated percentages for carbon, hydrogen, nitrogen, and sulfur in the proposed structure were 40.83%, 6.29%, 15.81%, and 11.56%, respectively. mdpi.com The experimental analysis yielded values of 40.67% (C), 6.02% (H), 15.80% (N), and 12.07% (S). mdpi.com The minimal deviation between these sets of figures confirms the empirical formula and attests to the sample's high purity. This analytical rigor is standard practice and would be essential in the definitive characterization of 6-Hydroxy-1,3-thiazinane-2-thione.

Computational and Theoretical Investigations of 6 Hydroxy 1,3 Thiazinane 2 Thione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized geometries and conformational preferences of molecules. For 6-Hydroxy-1,3-thiazinane-2-thione, DFT calculations, often using a basis set like B3LYP/6-31+G(d,p), can predict the most stable three-dimensional arrangement of its atoms. researchgate.netsciepub.com

The 1,3-thiazinane (B8806883) ring, being a six-membered heterocycle, can adopt several conformations, primarily chair, boat, and twist-boat forms. DFT studies allow for the calculation of the energies of these conformers to identify the ground state geometry. In related substituted 1,3-thiazinane-2-thione (B1272399) molecules, the ring has been observed to adopt a half-boat conformation. nih.gov The position and orientation of the hydroxyl group are critical, with DFT helping to determine whether it prefers an axial or equatorial position to minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.

Tautomerism is a key consideration for 6-Hydroxy-1,3-thiazinane-2-thione, which can theoretically exist in several forms. The two primary tautomeric equilibria are the amide-iminol and thione-thiol forms.

Amide-Iminol Tautomerism: The hydroxyl group at position 6 can engage in keto-enol tautomerism with the adjacent C=N bond implicit in some forms, though the primary equilibrium involves the lactam structure within the ring.

Thione-Thiol Tautomerism: The thiocarbonyl group (C=S) can equilibrate with its thiol tautomer (C-SH), forming a thioenol.

DFT calculations are employed to determine the relative energies of these tautomers. sciepub.com By computing the Gibbs free energy for each potential structure in the gas phase and in different solvent environments, researchers can predict the predominant tautomeric form under various conditions. The stability is influenced by factors like intramolecular hydrogen bonding and solvent polarity. For instance, PubChem lists 2H-1,3-thiazine-2,6(3H)-dione as a synonym for a related compound, suggesting the potential for the keto form to be significant. nih.gov

Table 1: Hypothetical Relative Energies of Tautomers Calculated by DFT This table is illustrative, based on typical findings for similar heterocyclic systems.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Predominant Form |

|---|---|---|---|

| 6-Hydroxy-Thione (A) | 0.00 | 0.00 | Yes |

| 6-Oxo-Thione (B) | +5.2 | +2.1 | No |

| 6-Hydroxy-Thiol (C) | +12.8 | +9.5 | No |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.netsciepub.com A large gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. researchgate.netsciepub.comresearchgate.net These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), highlighting likely sites for electrophilic attack (e.g., oxygen, nitrogen, and sulfur atoms).

Blue Regions: Indicate positive electrostatic potential (electron-poor), highlighting likely sites for nucleophilic attack (e.g., hydrogen atoms of the hydroxyl and amine groups).

For 6-Hydroxy-1,3-thiazinane-2-thione, the MEP would likely show negative potential around the sulfur and oxygen atoms, marking them as nucleophilic centers, while the hydrogen atoms would be areas of positive potential. researchgate.netsciepub.com

Table 2: Representative FMO and Reactivity Descriptor Data from DFT Calculations This table presents typical data ranges based on studies of thiazine (B8601807) derivatives. researchgate.netsciepub.com

| Parameter | Typical Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -6.5 to -5.5 | Electron-donating capability |

| E(LUMO) | -1.5 to -0.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and stability |

| Electronegativity (χ) | 3.5 to 4.5 | Electron-attracting power |

| Chemical Hardness (η) | 2.2 to 2.8 | Resistance to change in electron distribution |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical investigations from static structures to dynamic systems, providing insights into conformational flexibility and intermolecular interactions over time.

This analysis reveals the energy barriers between different conformations (e.g., the energy required to convert a chair to a boat form) and identifies the most stable, low-energy conformers. csbsju.edu Studies on similar 1,3-thiazinane rings have identified conformations close to a half-boat as being stable. nih.gov For 6-Hydroxy-1,3-thiazinane-2-thione, the PES would be influenced by the substituents, particularly the hydroxyl group, which could form intramolecular hydrogen bonds that stabilize certain ring puckering modes.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 6-Hydroxy-1,3-thiazinane-2-thione, binds to a macromolecular target, typically a protein or enzyme. mdpi.comresearchgate.netactascientific.com This method is central to structure-based drug design. nih.gov The process involves placing the ligand into the binding site of a receptor in various orientations and conformations and then scoring these poses based on their binding affinity.

Docking simulations can identify key intermolecular interactions, such as:

Hydrogen Bonds: Between the hydroxyl or N-H groups of the ligand and polar residues in the protein's active site.

Hydrophobic Interactions: Involving the carbon backbone of the thiazinane ring.

Pi-Sulfur Interactions: The sulfur atom can interact with aromatic rings of residues like Phenylalanine or Tyrosine.

Studies on related thiazoline-2-thione derivatives have shown that they can form stable interactions within the active sites of proteins like bovine serum albumin (BSA), with calculated binding energies indicating strong affinity. mdpi.comresearchgate.net Such simulations for 6-Hydroxy-1,3-thiazinane-2-thione would provide hypotheses about its potential biological targets and mechanism of action.

Table 3: Illustrative Molecular Docking Results This table is a hypothetical example based on typical docking studies of similar heterocyclic compounds against a protein target. mdpi.comresearchgate.netactascientific.com

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| 6-Hydroxy-1,3-thiazinane-2-thione | -6.8 | ARG 121, LYS 234, TRP 150 | Hydrogen Bond, Hydrophobic |

| Reference Inhibitor | -7.5 | ARG 121, TYR 148, TRP 150 | Hydrogen Bond, Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazinane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This in silico approach is pivotal in modern drug discovery, as it allows for the prediction of the activity of novel molecules, thereby streamlining the design and synthesis process and reducing associated costs. For thiazinane derivatives, QSAR studies have been instrumental in elucidating the key structural features that govern their therapeutic potential against various biological targets.

Researchers have employed both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies to analyze thiazinane derivatives. These studies have successfully generated robust and predictive models for a range of biological activities, including anti-influenza, anticancer, and enzyme inhibition. nih.govscispace.comresearchgate.net

2D-QSAR Studies

Two-dimensional QSAR models utilize molecular descriptors derived from the 2D representation of a molecule. These descriptors can quantify various constitutional, topological, and physicochemical properties.

In a study focusing on 1,3-thiazine derivatives as inhibitors of the H1N1 influenza neuraminidase, researchers developed 2D-QSAR models using a genetic function approximation (GFA) coupled with multiple linear regression (MLR) and an artificial neural network (ANN). nih.govnih.gov The models were constructed using a training set of 21 compounds and validated with a test set of 8 compounds. nih.gov The statistical quality of these models was high, indicating their predictive power. nih.govnih.gov The key descriptors identified as being crucial for the neuraminidase inhibitory activity were ATS7s (a 2D autocorrelation descriptor), SpMax5_Bhv (a descriptor related to molecular shape), nHBint6 (a count of internal hydrogen bond donors/acceptors), and TDB9m (a 3D-MoRSE descriptor). nih.gov

Another QSAR study on thiazine and thiazoline (B8809763) derivatives with antitumor activity against the A-549 lung cancer cell line used the multiple linear regression (MLR) method. researchgate.net This model identified quantum chemical descriptors, specifically the chemical potential (μ) and lipophilicity (LogP), as having a significant correlation with the antitumor activity. researchgate.net The statistical results confirmed the model's robustness and acceptability. researchgate.net Similarly, a QSAR model for the COX-2 inhibitory activity of thiazinane and related derivatives identified descriptors related to mass distribution (VE3_Dzm) and molecular geometry (GATS6c, GATS5i) as important. scispace.com

Table 1: Statistical Results of 2D-QSAR Models for Thiazinane Derivatives

| Target/Activity | QSAR Method | R² (training set) | Q² (cross-validation) | R² (test set) | Key Descriptors | Reference |

|---|---|---|---|---|---|---|

| Anti-influenza (H1N1) | GFA-MLR | 0.9192 | 0.8767 | 0.8943 | ATS7s, SpMax5_Bhv, nHBint6, TDB9m | nih.govnih.gov |

| Anti-influenza (H1N1) | GFA-ANN | 0.9227 | 0.9212 | 0.8831 | ATS7s, SpMax5_Bhv, nHBint6, TDB9m | nih.govnih.gov |

| Antitumor (A-549) | MLR | 0.905 | - | - | Chemical Potential (μ), LogP | researchgate.net |

| COX-2 Inhibition | SW-MLR | 0.840 | 0.639 | 0.522 | VE3_Dzm, GATS6c, GATS5i | scispace.com |

3D-QSAR Studies

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how the 3D arrangement of steric and electronic fields of a molecule influences its biological activity. mdpi.com These methods are powerful tools for visualizing the regions around a molecule where modifications could enhance potency.

For a series of aromatic thiazine derivatives acting as selective aldose reductase (ALR2) inhibitors, both CoMFA and CoMSIA models were developed based on docking conformations. researchgate.net The resulting models demonstrated good statistical significance and high predictive ability for an external test set. researchgate.net The 3D contour maps generated from these models revealed that modifications to substituents at the C3 and C4 positions of the benzyl (B1604629) ring and the C5 and C7 positions of the benzothiazine-1,1-dioxide core could be favorable for improving biological activity. researchgate.net

In the investigation of 1,3-thiazine derivatives as anti-influenza agents, 3D-QSAR models were also built. nih.gov The CoMFA model considered steric and electrostatic fields, while the CoMSIA model included additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov Both the CoMFA and CoMSIA models showed good reliability and predictive capability. nih.govnih.gov

Table 2: Statistical Results of 3D-QSAR Models for Thiazinane Derivatives

| Target/Activity | QSAR Method | q² (cross-validated r²) | r² (non-cross-validated) | r²pred (external test set) | Reference |

|---|---|---|---|---|---|

| Aldose Reductase Inhibition | CoMFA | 0.649 | 0.934 | 0.748 | researchgate.net |

| Aldose Reductase Inhibition | CoMSIA | 0.746 | 0.971 | 0.828 | researchgate.net |

| Anti-influenza (H1N1) | CoMFA (ES) | 0.643 | 0.962 | - | nih.govnih.gov |

| Anti-influenza (H1N1) | CoMSIA (SED) | 0.702 | 0.877 | - | nih.govnih.gov |

The findings from these QSAR studies provide a valuable theoretical framework for the rational design of new thiazinane derivatives. By identifying the key molecular descriptors and the favorable spatial arrangement of substituents, these computational models guide medicinal chemists in synthesizing novel compounds with potentially enhanced efficacy and selectivity for their respective biological targets.

Structure Mechanism Relationship Studies of 6 Hydroxy 1,3 Thiazinane 2 Thione Derivatives

Investigation of Molecular Interactions with Biological Macromolecules (e.g., enzymes, DNA, proteins)

The biological activity of 1,3-thiazinane-2-thione (B1272399) derivatives is fundamentally linked to their ability to interact with macromolecules. Studies have explored these interactions with various biological targets, including enzymes, to elucidate the basis of their inhibitory effects. For instance, derivatives of the related 1,3,5-thiadiazine thione scaffold have been identified as significant inhibitors of urease, an enzyme that plays a role in nitrogen metabolism. nih.gov Similarly, 1,3-thiazine derivatives have been investigated as potential inhibitors of influenza neuraminidase, a key enzyme in viral propagation. nih.gov

Other research has focused on the anti-inflammatory potential of thiazoline-2-thione derivatives by examining their interaction with bovine serum albumin (BSA), a major plasma protein often used as a model for studying drug-protein binding. mdpi.com These studies collectively highlight that the thiazinane scaffold serves as a versatile template for designing molecules that can bind effectively to the active or allosteric sites of proteins.

Binding Mode Analysis Through Integrated Computational and Experimental Approaches

To understand how thiazinane derivatives interact with their biological targets, researchers employ a combination of experimental assays and computational modeling. Molecular docking, a key computational technique, is used to predict the conformation and binding affinity of a ligand within the active site of a macromolecule. nih.govmdpi.com

For example, molecular docking studies on 1,3,5-thiadiazine thione derivatives as urease inhibitors helped to visualize how the molecules fit into the enzyme's active site. nih.gov In another study, the anti-inflammatory activity of thiazoline-2-thione derivatives was evaluated experimentally by measuring their ability to inhibit BSA denaturation. These experimental findings were then rationalized through molecular docking, which calculated the binding energies and identified the specific amino acid residues involved in the interaction. mdpi.com This integrated approach provides a more detailed picture of the binding mode, corroborating experimental data with theoretical predictions. The binding affinities for selected thiazoline-2-thione derivatives with BSA are shown below.

| Compound | Binding Energy (kcal/mol) |

| Derivative 4d | -5.274 |

| Derivative 3c | -4.731 |

| Aspirin (Reference) | -4.641 |

| (Data sourced from a study on thiazoline-2-thione derivatives as anti-inflammatory agents) mdpi.com |

Identification of Key Structural Motifs and Pharmacophoric Features for Molecular Recognition

Analysis of various thiazinane and related derivatives has led to the identification of crucial structural features, or pharmacophores, responsible for their biological activity. The thiazinane ring itself is often considered a core pharmacophoric element. nih.gov Molecular docking studies on urease inhibitors revealed that the thiadiazinane ring is an active pharmacophore that binds to the enzyme's active site. nih.gov

Beyond the core ring structure, the substituents at various positions play a critical role in defining the molecule's interaction with its target. Studies on a series of 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thiones demonstrated that the nature of the groups at the N-3 and N-5 positions significantly influences their anti-leishmanial activity. nih.gov This highlights that specific substitution patterns are key to achieving potent and selective biological activity. Computational studies on 1,3-thiazine derivatives as influenza neuraminidase inhibitors also identified specific descriptors (e.g., ATS7s, SpMax5_Bhv, nHBint6) that correlate with inhibitory activity, further defining the pharmacophoric requirements for this class of compounds. nih.gov

Mechanistic Elucidation of Enzyme Inhibition by Thiazinane Derivatives

Thiazinane derivatives can inhibit enzymes through various mechanisms, which can be elucidated by combining kinetic studies and computational analysis. Docking studies of 1,3,5-thiadiazine thione derivatives with urease suggest a mechanism where the thiazinane ring itself engages with the active site. nih.gov The interactions involve the CH2 groups and the sulfur atom of the ring, which form carbon-hydrogen and π-sulfur interactions, respectively, with the amino acid residues in the active site of the urease enzyme. nih.gov

In the context of influenza neuraminidase, 1,3-thiazine derivatives are predicted to act as inhibitors by binding to the enzyme's active site, thereby preventing the release of new virus particles from host cells. nih.gov The effectiveness of this inhibition is determined by the binding affinity, which is influenced by the specific structural features of each derivative. While these studies point towards competitive inhibition where the molecule blocks the active site, the precise mechanism can vary. Enzyme inhibition can be broadly classified as competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. youtube.com

Exploration of Molecular Pathways Involved in Antioxidant Activities and Other Cellular Interactions

The thiazine (B8601807) scaffold is present in compounds that interact with various cellular pathways, some of which are related to oxidative processes. For example, methylene (B1212753) blue, a phenothiazine (B1677639) compound, is known to act as a redox cycling agent and an inhibitor of monoamine oxidase. wikipedia.org Thiazine analogues have also been reported to inhibit tyrosinase enzymes, which are involved in melanin (B1238610) biosynthesis, thereby exhibiting anti-melanogenesis effects. nih.gov

A structurally related compound, N-hydroxypyridine-2(1H)-thione, is known to photochemically decompose to produce hydroxyl radicals (•OH). nih.gov These highly reactive species can induce oxidative damage to biological molecules like DNA and proteins. nih.gov This suggests that thiazinane derivatives containing a hydroxyl group could potentially participate in cellular redox pathways, although the specific mechanisms for 6-hydroxy-1,3-thiazinane-2-thione require direct investigation.

Influence of Structural Modifications on Interaction Affinity and Specificity

The affinity and specificity of thiazinane derivatives for their biological targets are highly sensitive to structural modifications. Altering the substituents on the thiazinane ring can dramatically change the inhibitory potency of the compound.

Studies on 1,3,5-thiadiazine thiones as urease inhibitors and anti-leishmanial agents have shown a wide range of IC₅₀ values depending on the substituents. nih.govnih.gov For instance, certain alkyl/aryl substituents at the N-3 and N-5 positions of the thiadiazine thione ring resulted in urease inhibition significantly greater than that of the standard inhibitor, thiourea (B124793). nih.gov This demonstrates that targeted modifications can enhance the desired biological effect. The following table illustrates how different substituents on a 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thione scaffold affect anti-leishmanial activity.

| Compound | Substituent | IC₅₀ (μM) |

| 3 | 4-Fluorophenyl | 2.17 |

| 4 | 4-Chlorophenyl | 2.39 |

| 6 | 4-Bromophenyl | 2.00 |

| 10 | 3-Nitrophenyl | 1.39 |

| Pentamidine (Standard) | - | 7.52 |

| (Data sourced from a study on thiadiazine thione derivatives as anti-leishmanial agents) nih.gov |

Role of the 6-Hydroxyl Group and Other Substituents in Hydrogen Bonding and π-Stacking Interactions

The specific placement of functional groups, such as a hydroxyl group at the 6-position, is critical for directing the interactions that determine binding affinity and specificity. A hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid residues in a protein's active site, such as lysine, glutamine, or aspartate. mdpi.com The photochemical lability of an N-O bond in a related hydroxy-thione compound suggests that the hydroxyl group can be an active participant in chemical reactions. nih.gov

In addition to hydrogen bonding, other non-covalent interactions are crucial. The sulfur atom within the thiazinane ring and the thione group (C=S) can participate in π-sulfur and π-stacking interactions. nih.gov Molecular docking of urease inhibitors has specifically identified π-sulfur interactions between the ring's sulfur atom and the enzyme's active site. nih.gov The combination of hydrogen bonding potential from a hydroxyl group and these other interactions from the core heterocyclic structure defines the molecule's ability to recognize and bind to its biological target.

Steric and Electronic Effects of Substituents on Molecular Recognition

The interaction of 6-hydroxy-1,3-thiazinane-2-thione derivatives with their biological targets is intricately governed by the steric and electronic properties of the substituents attached to the core scaffold. These properties modulate the compound's shape, size, and electron distribution, which are critical determinants of its binding affinity and selectivity. Through quantitative structure-activity relationship (QSAR) and molecular docking studies on analogous heterocyclic systems, a deeper understanding of these effects has been achieved.

The three-dimensional arrangement of atoms (steric effects) and the distribution of charge (electronic effects) are fundamental to the molecular recognition process. For a ligand to bind effectively to a receptor, it must possess a complementary shape and a favorable electronic profile that allows for productive interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Research into related thiazinane and thiadiazine thione derivatives has provided valuable insights into how different substituents can influence these interactions. For instance, in a study on 3,5-di-substituted-thiadiazine-2-thiones, it was observed that the nature of the substituent at the N-3 and N-5 positions significantly impacted their biological activity. nih.gov Compounds bearing aryl groups like phenyl and benzyl (B1604629) at the N-3 position, combined with a hydroxyethyl (B10761427) group at the N-5 position, demonstrated notable anti-nociceptive properties. nih.gov This suggests that a certain degree of steric bulk and potential for π-π stacking from the aryl groups, coupled with the hydrogen-bonding capability of the hydroxyl group, are favorable for interaction with the target receptor.

Furthermore, the lipophilicity of the substituents has been shown to play a crucial role. In the same study, compounds with a hydroxypropyl group at the N-5 position exhibited better antibacterial potential compared to those with a hydroxyethyl group, an effect attributed to the increased lipophilicity of the propyl group. nih.gov Esterification of the hydroxyl group also led to an enhancement in antibacterial activity, further underscoring the importance of lipophilicity and the potential for additional interactions within the binding pocket. nih.gov

Computational studies on 1,3-thiazine derivatives have identified specific molecular descriptors that correlate with their inhibitory activities. nih.gov Descriptors such as ATS7s (a measure of spatial distribution of atomic properties), SpMax5_Bhv (a descriptor of molecular shape), nHBint6 (related to the number of internal hydrogen bonds), and TDB9m (a 3D-MoRSE descriptor encoding information about atomic coordinates) were found to be significant in predicting the activity of these compounds against influenza neuraminidase. nih.gov These findings highlight the importance of both the spatial arrangement and the electronic environment of the molecule for effective binding.

Molecular docking studies have further elucidated the specific interactions at the atomic level. For the most active compounds, these studies often reveal key hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site of the target protein. For example, in a study of 4-hydroxy-thiazolidine-2-thione derivatives as pyruvate (B1213749) kinase M2 (PKM2) activators, docking studies rationalized the superior activity of the most potent compounds by identifying specific binding modes. nih.gov

The following tables summarize the influence of various substituents on the biological activity of related thiazinane and thiadiazine thione derivatives, providing a basis for understanding the steric and electronic effects on molecular recognition.

Table 1: Influence of N-3 and N-5 Substituents on the Anti-nociceptive Activity of Thiadiazine-2-thione Derivatives nih.gov

| Compound ID | N-3 Substituent | N-5 Substituent | Anti-nociceptive Activity (Latency Time in seconds) |

| 1 | Methyl | Hydroxyethyl | Significant |

| 2 | Ethyl | Hydroxyethyl | Significant |

| 3 | Propyl | Hydroxyethyl | Significant |

| 4 | Benzyl | Hydroxyethyl | Significant (P < 0.01 at 100 µg/kg) |

| 5 | Phenyl | Hydroxyethyl | Significant (P < 0.01 at 50 & 100 µg/kg) |

| 6 | Aniline | Hydroxyethyl | Significant |

This table is generated based on the findings reported in the study by Hayallah et al. (2022) and illustrates the impact of varying substituents on the anti-nociceptive effects.

Table 2: Effect of N-5 Substituent and Esterification on the Antibacterial Activity (MIC in µg/mL) of Thiadiazine-2-thione Derivatives nih.gov

| Compound ID | N-3 Substituent | N-5 Substituent/Modification | MIC against P. aeruginosa | MIC against MRSA |

| - | - | Hydroxyethyl | - | - |

| - | - | Hydroxypropyl | Improved activity | Improved activity |

| 11 | Propyl | Benzoate ester | 54.77 | - |

| 14 | Aniline | Acetate ester | 40.97 | - |

This table is based on data from Hayallah et al. (2022) and highlights the role of lipophilicity and esterification in modulating antibacterial potency.

Advanced Research Directions and Future Perspectives for 6 Hydroxy 1,3 Thiazinane 2 Thione

Development of Novel and Sustainable Synthetic Methodologies for Enantioselective Synthesis

The synthesis of complex molecules with precise stereochemical control is a cornerstone of modern drug discovery. For 6-Hydroxy-1,3-thiazinane-2-thione, the development of enantioselective synthetic methods is paramount, as the stereochemistry of the hydroxyl group can profoundly impact its biological activity.

Current synthetic approaches to thiazinane derivatives often involve multi-component reactions or cyclization of functionalized precursors. pharmacophorejournal.com For instance, one-pot reactions have been utilized to create hydroxyalkylated thiadiazine thiones. nih.gov However, achieving enantioselectivity in these syntheses remains a significant challenge. Future research is geared towards the development of novel and sustainable methodologies to produce enantiomerically pure 6-Hydroxy-1,3-thiazinane-2-thione.

One promising avenue is the use of chiral auxiliaries . mdpi.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. mdpi.com After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. mdpi.com For the synthesis of 6-Hydroxy-1,3-thiazinane-2-thione, a potential strategy would involve the use of a chiral starting material that guides the formation of the stereocenter at the 6-position during the ring-closing step.

Organocatalysis represents another sustainable approach. Organocatalysts are small organic molecules that can catalyze chemical reactions with high enantioselectivity. A photochemical organocatalytic synthesis of thioethers has been reported, showcasing the potential of this strategy in forming carbon-sulfur bonds under mild conditions. acs.org Adapting such a strategy to the cyclization step in the synthesis of 6-Hydroxy-1,3-thiazinane-2-thione could offer a metal-free and environmentally benign route.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and sustainability. rsc.org Oxygenases and peroxygenases are enzymes that can introduce hydroxyl groups with high regio- and stereoselectivity. rsc.org A future research direction could involve the biocatalytic hydroxylation of a pre-formed 1,3-thiazinane-2-thione (B1272399) scaffold to introduce the hydroxyl group at the 6-position in an enantiomerically pure form.

| Synthetic Strategy | Description | Potential Advantages |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective synthesis. mdpi.com | High diastereoselectivity, well-established methodology. nih.gov |

| Organocatalysis | Use of small organic molecules to catalyze enantioselective reactions. acs.org | Metal-free, environmentally friendly, mild reaction conditions. |

| Biocatalysis | Employment of enzymes, such as oxygenases, for selective hydroxylation. rsc.org | High enantioselectivity, sustainable, mild reaction conditions. |

Exploration of Uncommon Reactivity Patterns and Chemical Transformations of the 6-Hydroxy-1,3-thiazinane-2-thione Scaffold

The chemical reactivity of 6-Hydroxy-1,3-thiazinane-2-thione is dictated by the interplay of its functional groups: the hydroxyl group, the cyclic thiourea (B124793) (dithiocarbamate) moiety, and the thiazinane ring itself. While standard transformations like esterification of the hydroxyl group are expected, future research will focus on uncovering and exploiting more uncommon reactivity patterns to generate novel derivatives with unique biological profiles.

One area of exploration is the ring-opening and rearrangement reactions of the thiazinane scaffold. Thiophene ring-opening reactions have been used to synthesize other heterocyclic systems, and similar transformations could be envisioned for the thiazinane ring, leading to the formation of novel acyclic or different heterocyclic structures. rsc.org

Cycloaddition reactions represent another fertile ground for investigation. While often used to construct the ring system, the existing double bond in a partially unsaturated precursor to the thiazinane ring could participate in [4+2] or [2+2] cycloadditions to create complex, fused-ring systems. nih.govacs.org The thione group itself can also potentially act as a dienophile in Diels-Alder reactions.

The sulfur atom in the thiazinane ring is another site for chemical modification. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone can significantly alter the geometry and electronic properties of the molecule, which in turn could modulate its biological activity. naturalspublishing.com The synthesis of 1,3-thiazinan-4-one-1,1-dioxide derivatives via oxidation with potassium permanganate (B83412) has been reported for related compounds. openmedicinalchemistryjournal.com

Furthermore, the development of selective functionalization of the carbon backbone of the thiazinane ring, beyond the hydroxyl group, would open up new avenues for creating diverse libraries of derivatives for biological screening.

| Transformation Type | Description | Potential Outcome |

| Ring-Opening/Rearrangement | Cleavage and reorganization of the thiazinane ring structure. rsc.org | Access to novel acyclic or different heterocyclic scaffolds. |

| Cycloaddition Reactions | [4+2] or [2+2] cycloadditions involving the thiazinane core. nih.govacs.org | Formation of complex polycyclic derivatives. |

| Sulfur Oxidation | Conversion of the sulfide (B99878) to a sulfoxide or sulfone. openmedicinalchemistryjournal.com | Modulation of molecular geometry and electronic properties. |

| Backbone Functionalization | Introduction of new functional groups on the carbon skeleton. | Creation of diverse chemical libraries for screening. |

Application of Cutting-Edge Analytical Techniques for In-Situ and Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of 6-Hydroxy-1,3-thiazinane-2-thione and its derivatives. Process Analytical Technology (PAT) provides a framework for achieving this through the use of in-situ and real-time monitoring tools. researchgate.netresearchgate.net The application of these techniques is a key future direction for the development of robust and efficient synthetic processes.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions directly in the reaction vessel. ekb.eg It allows for the identification and quantification of starting materials, intermediates, and products as they form, providing invaluable mechanistic insights. nih.govekb.eg Ultrafast 2D NMR methods can be particularly useful for analyzing complex reaction mixtures and identifying transient species. nih.gov

Online High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (MS) are other indispensable tools for real-time reaction monitoring. openmedicinalchemistryjournal.commdpi.com Automated systems can periodically withdraw a sample from the reaction mixture, quench the reaction, and inject it into the HPLC for analysis. acs.orgnih.gov This provides quantitative data on the concentration of each component over time, enabling precise kinetic profiling. openmedicinalchemistryjournal.com

Mass Spectrometry (MS) , particularly ambient ionization techniques, can be used to monitor reactions in real-time without the need for sample preparation. mdpi.com This allows for the direct detection of reactive intermediates and can provide a detailed picture of the reaction pathway. Gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify and quantify a thiazinane derivative in a biological matrix, demonstrating the utility of MS in analyzing this class of compounds. nih.gov

| Analytical Technique | Information Gained | Impact on Synthesis |

| Real-time NMR | Identification and quantification of reactants, intermediates, and products. nih.govekb.eg | Elucidation of reaction mechanisms, optimization of reaction conditions. |

| Online HPLC/HPLC-MS | Precise kinetic data, impurity profiling. openmedicinalchemistryjournal.commdpi.com | Improved process control, higher yields and purity. |

| Mass Spectrometry | Detection of transient intermediates, structural confirmation. mdpi.com | Deeper mechanistic understanding, identification of side reactions. |

Integration of Machine Learning and Artificial Intelligence in Predictive Design and Synthesis of Thiazinane Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and chemical synthesis. acs.org For 6-Hydroxy-1,3-thiazinane-2-thione and its derivatives, these computational tools offer the potential to accelerate the design-make-test-analyze cycle significantly.

Quantitative Structure-Activity Relationship (QSAR) models are a well-established computational method for correlating the chemical structure of a series of compounds with their biological activity. nih.gov 2D- and 3D-QSAR studies have been successfully applied to thiazinane and thiazine (B8601807) derivatives to predict their inhibitory activity against various biological targets, such as COX-2 and influenza neuraminidase. nih.govnih.gov These models can help in identifying the key structural features responsible for the desired biological effect and guide the design of more potent analogs.

Beyond QSAR, more advanced AI and ML models are being developed to predict not only the biological activity but also the synthetic feasibility of novel compounds. rsc.org These models can be trained on large datasets of known chemical reactions to predict the outcome of a proposed reaction, including the major products and potential side reactions. openmedicinalchemistryjournal.com This can save significant time and resources in the laboratory by prioritizing synthetic routes that are most likely to be successful.

Furthermore, AI can be used for the in silico screening of virtual libraries of thiazinane derivatives against a specific biological target. nih.gov By predicting the binding affinity and other properties of a large number of compounds, these methods can help to identify the most promising candidates for synthesis and experimental testing.

| Computational Approach | Application | Potential Impact |

| QSAR Modeling | Predicting biological activity based on chemical structure. nih.govnih.gov | Rational design of more potent derivatives, prioritization of synthetic targets. |

| AI-driven Synthesis Prediction | Predicting the outcome and feasibility of chemical reactions. rsc.org | Acceleration of synthetic route development, reduction of experimental effort. |

| In Silico Library Screening | Virtual screening of large compound libraries against biological targets. nih.gov | Rapid identification of promising hit compounds for further development. |

Interdisciplinary Studies Linking Chemical Structure to Fundamental Biological Mechanisms

Understanding the fundamental biological mechanisms through which 6-Hydroxy-1,3-thiazinane-2-thione and its derivatives exert their effects is crucial for their development as therapeutic agents. This requires a highly interdisciplinary approach, combining synthetic chemistry with molecular biology, biochemistry, and computational modeling.

The structure-activity relationship (SAR) is a key concept in medicinal chemistry, where the biological activity of a series of compounds is systematically studied as their chemical structure is modified. openmedicinalchemistryjournal.com For thiazinane derivatives, SAR studies have shown that the nature and position of substituents on the ring can have a dramatic effect on their biological activity. naturalspublishing.comekb.eg For example, the presence of electron-donating groups like hydroxyl and methoxy (B1213986) groups has been shown to enhance the antimicrobial activity of some 1,3-thiazine derivatives. naturalspublishing.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or a receptor. mdpi.comnih.gov This can provide valuable insights into the specific interactions that are responsible for the compound's biological activity and can help to explain the observed SAR. mdpi.com Molecular docking studies have been used to investigate the binding of thiazine derivatives to various targets, including aldose reductase and influenza neuraminidase.

Beyond computational predictions, biochemical and cellular assays are essential for elucidating the precise mechanism of action. ekb.eg These studies can determine whether a compound inhibits a specific enzyme, disrupts a protein-protein interaction, or affects a particular signaling pathway. For example, some thiazine derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which are involved in inflammation. ekb.eg

The presence of the sulfur atom in the thiazinane ring is also of significant biochemical interest. Sulfur is a key element in many biological processes, and sulfur-containing heterocycles can interact with biological systems in unique ways. nih.gov The versatile redox chemistry of sulfur allows it to participate in a variety of biological reactions. nih.gov

| Interdisciplinary Approach | Objective | Expected Outcome |

| Structure-Activity Relationship (SAR) Studies | To correlate chemical structure with biological activity. openmedicinalchemistryjournal.comnaturalspublishing.com | Identification of key structural features for potency and selectivity. |

| Molecular Modeling | To predict the binding mode of the compound to its biological target. mdpi.comnih.gov | Rationalization of SAR data and guidance for further optimization. |

| Biochemical and Cellular Assays | To identify the specific biological pathway or target affected by the compound. ekb.eg | Elucidation of the fundamental mechanism of action. |

Q & A

Q. What are the established synthetic routes for 6-hydroxy-1,3-thiazinane-2-thione, and what catalysts are most effective in improving yield?

The synthesis of structurally related thiazinane/thiazinane-thione derivatives typically involves cyclization reactions of thiourea precursors or condensation of thiosemicarbazides with carboxylic acids. For example, 6-hydroxy-6-methyl-1,5-diaryl-1,3,5-triazinane-2,4-dithiones were synthesized using 1-arylthioureas and aliphatic carboxylic acids in the presence of FeCl₃·6H₂O as a catalyst, achieving moderate to high yields . Analogous methods can be adapted for 6-hydroxy-1,3-thiazinane-2-thione by substituting appropriate thiourea derivatives and optimizing reaction temperatures (80–100°C). Catalysts like FeCl₃ enhance cyclization efficiency by acting as Lewis acids, stabilizing intermediates during ring closure .

Q. Which spectroscopic techniques are recommended for characterizing 6-hydroxy-1,3-thiazinane-2-thione, and what key spectral features should researchers anticipate?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., hydroxy group resonance near δ 4.5–5.5 ppm) and sulfur/carbonyl interactions. For analogous compounds, methyl and aromatic protons appear in δ 1.5–2.5 and δ 7.0–8.0 ranges, respectively .

- IR Spectroscopy : Strong absorption bands for C=S (∼1200 cm⁻¹) and O-H (∼3200–3500 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and confirm ring conformation, as demonstrated for 6-nitro-1,3-benzothiazole-2(3H)-thione derivatives .

Advanced Research Questions

Q. How does the choice of catalyst influence the cyclization mechanism during the synthesis of 6-hydroxy-1,3-thiazinane-2-thione, and what are the implications for byproduct formation?

Acid catalysts (e.g., FeCl₃, p-toluenesulfonic acid) promote cyclization by protonating carbonyl oxygen, facilitating nucleophilic attack by sulfur or nitrogen atoms. For example, FeCl₃·6H₂O enhances the reaction of thioureas with carboxylic acids by coordinating to sulfur, stabilizing transition states and reducing activation energy . However, excess catalyst or elevated temperatures may lead to byproducts like over-oxidized sulfoxides or dimerized species. Mechanistic studies using kinetic isotope effects or DFT calculations (as applied to related oxadiazinane-thiones) can elucidate these pathways .

Q. What strategies can resolve contradictions in reported synthetic yields of 6-hydroxy-1,3-thiazinane-2-thione, particularly regarding solvent systems and reaction temperatures?

Discrepancies often arise from solvent polarity and temperature gradients. For instance, catalyst-free reactions in non-polar solvents (e.g., toluene) may stall, while polar aprotic solvents (e.g., DMF) improve solubility of intermediates . Systematic optimization using Design of Experiments (DoE) is recommended:

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of 6-hydroxy-1,3-thiazinane-2-thione, and how can these predict regioselectivity in subsequent reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying nucleophilic (hydroxy group) and electrophilic (sulfur in thione) sites. For example, studies on 4,4,6-trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione revealed sulfur’s high electron density, making it reactive toward alkylation or oxidation . Molecular dynamics simulations further predict solvent effects on conformational stability .

Q. How can researchers differentiate between tautomeric forms of 6-hydroxy-1,3-thiazinane-2-thione in solution, and what analytical tools are most effective?

Tautomeric equilibria (e.g., thione-thiol or keto-enol forms) can be analyzed via:

- Variable-Temperature NMR : Monitor chemical shift changes in hydroxy/thiol protons.

- UV-Vis Spectroscopy : Detect absorbance shifts indicative of tautomeric transitions.

- Computational Chemistry : Compare experimental IR/Raman spectra with DFT-predicted tautomer vibrations .

Methodological Best Practices

Q. What experimental design principles should guide the optimization of reaction conditions for 6-hydroxy-1,3-thiazinane-2-thione derivatives?

Q. How should researchers address discrepancies in spectral data when characterizing novel 6-hydroxy-1,3-thiazinane-2-thione analogs?

Cross-validate results with multiple techniques (e.g., HRMS for molecular formula confirmation, 2D NMR for connectivity). For example, NOESY correlations resolved spatial proximity of methyl and hydroxy groups in 6-hydroxy-6-methyltriazinane-dithiones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products